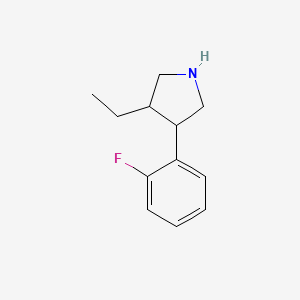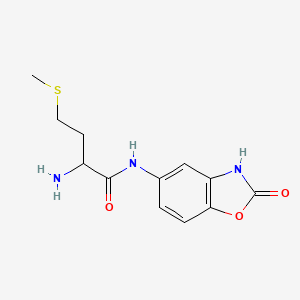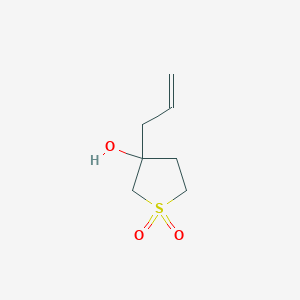
1-(3-aminopropyl)-1H-indole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Aminopropyl)-1H-indole-5-carboxamide is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound is characterized by the presence of an indole ring substituted with an aminopropyl group and a carboxamide group.
准备方法
The synthesis of 1-(3-aminopropyl)-1H-indole-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of indole-5-carboxylic acid with 3-aminopropylamine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
1-(3-Aminopropyl)-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the aminopropyl group, leading to the formation of corresponding oxides or amides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the carboxamide group to an amine.
Substitution: The compound can undergo substitution reactions at the indole ring. Common reagents for these reactions include halogens, alkylating agents, and acylating agents. The major products formed depend on the specific reagents and reaction conditions used.
科学研究应用
1-(3-Aminopropyl)-1H-indole-5-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the interactions of indole derivatives with biological targets. It can serve as a probe to investigate the binding sites and mechanisms of action of indole-based drugs.
Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive indole derivatives. It is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
作用机制
The mechanism of action of 1-(3-aminopropyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes that are involved in various biological processes. For example, it may interact with serotonin receptors or other neurotransmitter receptors in the brain, leading to modulation of neurotransmitter signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
相似化合物的比较
1-(3-Aminopropyl)-1H-indole-5-carboxamide can be compared with other similar compounds, such as:
1-(3-Aminopropyl)imidazole: This compound has a similar aminopropyl group but differs in the heterocyclic ring structure. It is used in the synthesis of pH-sensitive polymers and has applications in material science.
(3-Aminopropyl)triethoxysilane: This compound contains an aminopropyl group attached to a silane moiety. It is commonly used in surface functionalization and the preparation of silsesquioxanes.
3-Aminopropanol: This compound has a similar aminopropyl group but lacks the indole ring. It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
The uniqueness of this compound lies in its indole ring structure, which imparts specific biological and chemical properties that are distinct from other similar compounds.
属性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC 名称 |
1-(3-aminopropyl)indole-5-carboxamide |
InChI |
InChI=1S/C12H15N3O/c13-5-1-6-15-7-4-9-8-10(12(14)16)2-3-11(9)15/h2-4,7-8H,1,5-6,13H2,(H2,14,16) |
InChI 键 |
ADRBNMQDVXZVET-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN2CCCN)C=C1C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


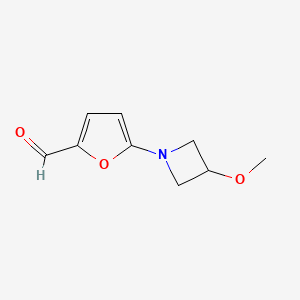
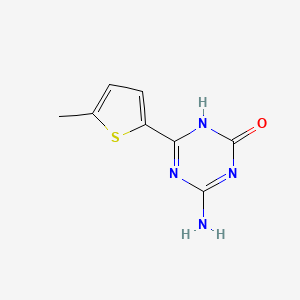
![1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13163831.png)

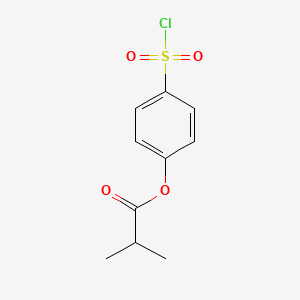
![3-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13163855.png)

